molecular formula C8H10N2O2 B2914398 (2E)-3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-enoic acid CAS No. 32464-81-6

(2E)-3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-enoic acid

Cat. No.: B2914398
CAS No.: 32464-81-6
M. Wt: 166.18
InChI Key: XMPSEZCXHKJDBF-ONEGZZNKSA-N
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Description

(2E)-3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-enoic acid is an α,β-unsaturated carboxylic acid featuring a 1,5-dimethylpyrazole moiety substituted at the 3-position. The compound’s structure combines a heteroaromatic pyrazole ring with a conjugated acid group, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

(E)-3-(1,5-dimethylpyrazol-3-yl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-6-5-7(9-10(6)2)3-4-8(11)12/h3-5H,1-2H3,(H,11,12)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPSEZCXHKJDBF-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-enoic acid can be achieved through several synthetic routes. One common method involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction is typically catalyzed by vitamin B1, which acts as a green catalyst, providing favorable catalytic activity and reusability . The reaction conditions are mild, and the process is metal-free, acid-free, and base-free .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclocondensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yields and purity of the final product. The use of green catalysts, such as vitamin B1, is preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as pyrazolines.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazoline derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (2E)-3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, pyrazole derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound is compared to three structurally related pyrazole derivatives (Table 1):

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Pyrazole Substituents Functional Groups Molecular Formula Molecular Weight (g/mol)
(2E)-3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-enoic acid 1,5-dimethyl at 3-position α,β-unsaturated carboxylic acid C8H10N2O2* 166.18*
(2R)-2-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid 1,5-dimethyl at 4-position Propanoic acid, amino group C8H13N3O2 183.21
3-[5-(1-methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid 1-methyl at 3-position, trifluoromethyl Propanoic acid, triazolopyrimidine Not provided Not provided

*Calculated based on structural analysis.

Key Observations:

Substituent Position: The target compound’s pyrazole substituent is at the 3-position, while the analog in is substituted at the 4-position.

Functional Groups: The α,β-unsaturated acid in the target compound enhances electrophilicity compared to the saturated propanoic acid in ’s analog. The latter’s amino group introduces zwitterionic character, impacting solubility .

Complexity : The compound in incorporates a trifluoromethyl group and a triazolopyrimidine ring, increasing hydrophobicity and metabolic stability compared to the simpler pyrazole-carboxylic acid derivatives .

Physicochemical and Spectroscopic Properties

Table 2: Inferred Physicochemical Properties

Property Target Compound (2R)-2-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid
Water Solubility Moderate (due to carboxylic acid) High (zwitterionic form)
Acidity (pKa) ~4.5 (carboxylic acid) ~2.3 (carboxylic acid), ~9.1 (amine)
Reactivity Michael acceptor (α,β-unsaturated acid) Nucleophilic (amine group)
Spectroscopic Insights:
  • 1H-NMR : The target compound’s E-configuration would show a characteristic doublet for the trans-vinyl protons (J ≈ 15–16 Hz). The pyrazole methyl groups are expected as singlets (δ ~2.5–3.0 ppm) .
  • 13C-NMR : The conjugated carbonyl carbon (C=O) would resonate at δ ~170 ppm, while the pyrazole carbons appear at δ ~100–150 ppm .

Reactivity and Stability

  • Target Compound : The α,β-unsaturated acid is prone to nucleophilic attacks (e.g., thiol additions) and photoisomerization. Its stability in aqueous environments depends on pH .
  • ’s Analog: The amino group may participate in intramolecular hydrogen bonding, enhancing thermal stability. The saturated backbone reduces reactivity compared to the target compound .

Biological Activity

The compound (2E)-3-(1,5-dimethyl-1H-pyrazol-3-yl)prop-2-enoic acid , also known as Pyz-1 , is a pyrazole derivative that has garnered attention due to its diverse biological activities. This article explores the biological activity of Pyz-1, focusing on its anti-diabetic, antioxidant, and xanthine oxidase inhibition properties, supported by recent research findings.

  • IUPAC Name : (E)-3-(1,5-dimethyl-1H-pyrazol-3-yl)acrylic acid
  • Molecular Formula : C8H10N2O2
  • Molecular Weight : 166.18 g/mol
  • CAS Number : 32464-81-6
  • Purity : 95% .

Anti-Diabetic Activity

Pyz-1 has been evaluated for its potential as an anti-diabetic agent through in vitro assays targeting key enzymes involved in carbohydrate metabolism:

  • α-Glucosidase Inhibition : Pyz-1 exhibited an IC50 value of 75.62 ± 0.56 µM, indicating a strong inhibitory effect compared to the standard drug Acarbose (IC50 = 72.58 ± 0.68 µM).
  • α-Amylase Inhibition : The compound also showed significant inhibition of α-amylase with an IC50 of 119.3 ± 0.75 µM, comparable to Acarbose (IC50 = 115.6 ± 0.574 µM) .

Antioxidant Activity

The antioxidant capabilities of Pyz-1 were assessed using various assays:

Assay MethodResult
DPPH Scavenging ActivityNotable scavenging ability
ABTS Radical ScavengingSignificant activity observed
FRAP AssayHigh reducing power
H2O2 ScavengingEffective against hydrogen peroxide radicals

These results indicate that Pyz-1 possesses considerable antioxidant potential, contributing to its therapeutic profile .

Xanthine Oxidase Inhibition

Pyz-1 was also tested for its ability to inhibit xanthine oxidase, an enzyme linked to oxidative stress and various diseases:

  • Xanthine Oxidase IC50 : The compound demonstrated an IC50 value of 24.32 ± 0.78 µM, showcasing its potential as a therapeutic agent in conditions associated with oxidative stress .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of Pyz-1 and related compounds. For instance:

  • Synthesis and Characterization : Pyz-1 was synthesized using established organic chemistry techniques and characterized through NMR and mass spectrometry, confirming its structural integrity .
  • Computational Studies : Molecular docking simulations have been employed to understand the binding interactions between Pyz-1 and target enzymes such as α-glucosidase and α-amylase, providing insights into its mechanism of action .
  • Comparative Studies : Other pyrazole derivatives have been evaluated alongside Pyz-1, revealing a broad spectrum of biological activities including antibacterial, anticancer, and analgesic properties .

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